molecular formula C22H26N2 B1268266 1,3-Bis(4-aminophenyl)adamantane CAS No. 58788-79-7

1,3-Bis(4-aminophenyl)adamantane

Cat. No.: B1268266
CAS No.: 58788-79-7
M. Wt: 318.5 g/mol
InChI Key: LALHUWOVOZGIAW-UHFFFAOYSA-N
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Description

1,3-Bis(4-aminophenyl)adamantane is an organic compound that features an adamantane core with two 4-aminophenyl groups attached at the 1 and 3 positions. This compound is known for its unique structural properties, which contribute to its stability and reactivity. It is a solid at room temperature and is typically colorless. The adamantane core provides a rigid, diamond-like structure, making it an interesting subject for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(4-aminophenyl)adamantane can be synthesized through a Friedel-Crafts alkylation reaction. The process involves the reaction of 1-adamantanol with acetanilide or its analogues, followed by hydrolysis with aqueous sodium hydroxide solution . The reaction conditions typically require a catalyst such as aluminum chloride (AlCl3) and are carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure maximum conversion and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-aminophenyl)adamantane undergoes various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo

Properties

IUPAC Name

4-[3-(4-aminophenyl)-1-adamantyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2/c23-19-5-1-17(2-6-19)21-10-15-9-16(11-21)13-22(12-15,14-21)18-3-7-20(24)8-4-18/h1-8,15-16H,9-14,23-24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALHUWOVOZGIAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)C4=CC=C(C=C4)N)C5=CC=C(C=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50327996
Record name 1,3-bis(4-aminophenyl)adamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58788-79-7
Record name 1,3-bis(4-aminophenyl)adamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key properties of polyimides derived from 1,3-Bis(4-aminophenyl)adamantane?

A1: Polyimides synthesized using this compound as a monomer exhibit several desirable properties, including:

  • High glass transition temperatures (Tg): These polymers maintain their structural integrity and mechanical properties at elevated temperatures, with Tg values ranging from 285–440 °C. []
  • Good optical transparency: Films made from these polyimides demonstrate high light transmittance, exceeding 80% at 400 nm, making them suitable for optical applications. []
  • Low dielectric constants: The incorporation of the adamantane structure contributes to low dielectric constants (ranging from 2.76 to 2.92), making them suitable for use in electronic applications. []

Q2: How do substituents on the this compound structure affect the final polyimide properties?

A2: Research indicates that modifications to the diamine structure significantly impact the resulting polyimide's characteristics. For instance:

  • Adding fluorine atoms: Incorporating fluorine, as in 1,3-bis(fluoro-aminophenyl)adamantane, can disrupt chain linearity due to the formation of ortho-alkylated isomers. This can result in a lower Tg, higher CTE, and increased tensile modulus compared to the non-fluorinated variant. The strong electron-withdrawing nature of fluorine also influences intermolecular interactions. []

Q3: What synthetic routes are commonly used to produce this compound?

A3: A common synthesis method involves a two-step process:

  1. Friedel-Crafts alkylation: 1-adamantanol reacts with acetanilide in the presence of a strong acid catalyst, such as sulfuric acid, to form 1,3-bis(4-acetylaminophenyl)adamantane. []
  2. Hydrolysis: The resulting compound then undergoes hydrolysis with an aqueous NaOH solution to yield the final this compound product. [, ]

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